N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide
Description
Properties
IUPAC Name |
N-(2-hydroxy-2-thiophen-3-ylethyl)-4-oxochromene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4S/c18-12-7-15(21-14-4-2-1-3-11(12)14)16(20)17-8-13(19)10-5-6-22-9-10/h1-7,9,13,19H,8H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYRGJTLRULRAPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCC(C3=CSC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions One common method includes the initial formation of the chromene core through a cyclization reaction
Formation of Chromene Core: The chromene core can be synthesized through a cyclization reaction involving salicylaldehyde and an appropriate β-ketoester under acidic conditions.
Introduction of Thiophene Ring: The thiophene ring can be introduced using a Suzuki-Miyaura coupling reaction, which involves the reaction of a thiophene boronic acid with a halogenated chromene derivative in the presence of a palladium catalyst.
Attachment of Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the intermediate product with an amine derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the chromene core can be reduced to form an alcohol.
Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution can be carried out using reagents like bromine (Br2) or sulfuric acid (H2SO4), while nucleophilic substitution may involve reagents like sodium methoxide (NaOCH3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or antioxidant agent.
Industry: Utilized in the development of advanced materials, such as conductive polymers or organic semiconductors.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs differ in their substituents on the coumarin core and the amide side chain. Below is a comparative analysis:
Table 1: Structural Comparison of Coumarin Derivatives
Key Observations :
- Thiophene vs. Aromatic Substitutents : The target compound’s thiophen-3-yl group contrasts with methoxyphenethyl or sulfamoylphenyl groups, which may alter electronic properties and binding interactions. Thiophene’s electron-rich nature could enhance π-π stacking in biological targets compared to methoxy or sulfonamide groups.
- Hydroxyethyl Group: The hydroxyethyl moiety in the target compound is analogous to the hydroxyl group in IV-5 (evidence 4), which was critical for fungicidal activity.
Example :
- describes the synthesis of 2-oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide via refluxing in acetic acid with sodium acetate, yielding a crystalline product .
- uses ethyl 2-oxo-2H-chromene-3-carboxylate as an intermediate, which is hydrolyzed and coupled with 4-methoxyphenethylamine .
Target Compound Synthesis: A plausible route would involve coupling 4-oxo-4H-chromene-2-carboxylic acid with 2-amino-1-(thiophen-3-yl)ethanol under peptide-coupling conditions.
Biological Activity
N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of its biological activity, supported by recent research findings and case studies.
Chemical Structure and Properties
The compound features a chromene backbone, which is known for its diverse pharmacological properties. The presence of a thiophene ring and hydroxyl group enhances its reactivity and biological interactions.
Molecular Formula
- C : 15
- H : 13
- N : 1
- O : 3
- S : 1
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various pathogens.
In Vitro Studies
- Minimum Inhibitory Concentration (MIC) : The compound exhibited significant antimicrobial activity with MIC values ranging from to against tested pathogens, including Staphylococcus aureus and Escherichia coli .
- Biofilm Inhibition : It demonstrated a superior ability to inhibit biofilm formation compared to standard antibiotics like Ciprofloxacin, indicating its potential as an antibiofilm agent .
Table 1: Antimicrobial Activity Data
| Pathogen | MIC (μg/mL) | MBC (μg/mL) | Biofilm Reduction (%) |
|---|---|---|---|
| Staphylococcus aureus | 0.22 | 0.25 | 80 |
| Escherichia coli | 0.25 | 0.30 | 75 |
| Pseudomonas aeruginosa | 0.30 | 0.35 | 70 |
Anticancer Activity
The compound's potential anticancer properties have also been explored.
Research indicates that this compound may induce apoptosis in cancer cells through:
- DNA Gyrase Inhibition : IC50 values for DNA gyrase inhibition were found to be between and , suggesting a mechanism similar to that of fluoroquinolone antibiotics .
Case Studies
- Study on Synergistic Effects : A study demonstrated that combining this compound with Ciprofloxacin resulted in lower MICs for both agents, indicating a synergistic effect that enhances antimicrobial efficacy .
- Hemolytic Activity Assessment : The compound was evaluated for hemolytic activity with results showing low toxicity (% lysis range from to ), which is promising for therapeutic applications .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide, and what key reaction parameters influence yield?
- Methodological Answer : The compound is typically synthesized via coupling reactions between thiophene-containing amines and chromene-carboxylic acid derivatives. Key steps include:
- Amide bond formation : Use of coupling agents like SOCl₂ or triethylamine in dry dichloromethane under controlled temperatures (0°C to room temperature) to minimize side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency, while ethanol or dichloromethane aids in purification .
- Yield optimization : Reaction time (24–48 hours) and stoichiometric ratios of reagents (e.g., 1:1 molar ratio of amine to acid chloride) are critical .
- Characterization : Post-synthesis, purity is verified via NMR (¹H/¹³C), IR (amide C=O stretch ~1650 cm⁻¹), and X-ray crystallography for structural confirmation .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for the thiophene ring (δ 6.5–7.5 ppm), chromene carbonyl (δ 170–175 ppm), and hydroxyethyl group (δ 3.5–4.5 ppm) .
- IR spectroscopy : Confirm amide (1650 cm⁻¹) and chromene carbonyl (1720 cm⁻¹) stretches .
- Crystallography : Single-crystal X-ray diffraction resolves bond lengths (e.g., C–C = 1.35–1.45 Å) and dihedral angles between thiophene and chromene moieties, critical for understanding π-π stacking interactions .
Q. How does the thiophene substituent influence the compound’s electronic configuration and reactivity?
- Electronic effects : The thiophene ring’s electron-rich nature enhances charge transfer with the chromene carbonyl, altering dipole moments and solubility .
- Reactivity : Thiophene’s sulfur atom participates in hydrogen bonding and metal coordination, influencing catalytic or biological interactions .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yields while maintaining purity?
- Factorial design : Systematically vary parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions. For example, elevated temperatures (40–60°C) may accelerate amide formation but risk decomposition .
- Purification strategies : Use flash chromatography (ethyl acetate/hexane) or recrystallization (DMSO:H₂O) to isolate high-purity fractions .
- Scale-up considerations : Transition from batch to flow reactors for consistent heat/mass transfer, reducing side products .
Q. How can contradictions in spectral data across studies be resolved?
- Case study : Conflicting NMR shifts may arise from solvent effects (DMSO vs. CDCl₃) or tautomerism. Compare data with computed spectra (DFT) or reference compounds .
- Crystallographic validation : Resolve ambiguities in functional group orientation (e.g., hydroxyethyl conformation) via X-ray structures .
Q. What computational approaches predict the compound’s reactivity and target interactions?
- Quantum mechanics : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular docking : Simulate binding to biological targets (e.g., enzymes) using software like AutoDock, focusing on hydrogen bonds with thiophene and chromene groups .
Q. What in vitro assays are suitable for evaluating its pharmacological activity?
- Anticancer screening : Use MTT assays on cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values. Compare with structurally similar coumarin derivatives (e.g., 7-hydroxycoumarin) .
- Antimicrobial testing : Conduct agar dilution assays against Gram-positive/negative bacteria, noting thiophene’s role in membrane disruption .
Q. How can solubility challenges in pharmacological testing be addressed?
- Formulation strategies : Use co-solvents (PEG 400) or cyclodextrin inclusion complexes to enhance aqueous solubility .
- Derivatization : Introduce hydrophilic groups (e.g., sulfonate) at the hydroxyethyl position while monitoring bioactivity retention .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
